Spectroscopic Profile of 8-Chloro-4-methylquinolin-2-amine: A Technical Guide for Researchers
Spectroscopic Profile of 8-Chloro-4-methylquinolin-2-amine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 8-Chloro-4-methylquinolin-2-amine, a substituted quinoline of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the causal relationships behind spectral features, providing a framework for structural elucidation and analytical method development.
Molecular Structure and Overview
8-Chloro-4-methylquinolin-2-amine belongs to the quinoline class of heterocyclic aromatic compounds, which are integral scaffolds in numerous pharmaceuticals.[1] The strategic placement of a chloro group at the 8-position, a methyl group at the 4-position, and an amine group at the 2-position creates a unique electronic and steric environment, influencing its spectroscopic signature. Understanding these properties is paramount for confirming its synthesis and for studying its interactions in biological and chemical systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For 8-Chloro-4-methylquinolin-2-amine, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 8-Chloro-4-methylquinolin-2-amine is anticipated to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino and methyl groups and the electron-withdrawing and anisotropic effects of the chloro group and the quinoline nitrogen. The spectrum is predicted to be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 8-Chloro-4-methylquinolin-2-amine in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| H-3 | ~6.5 | s | - | Shielded by the adjacent electron-donating NH₂ group. Expected to be a singlet due to no adjacent protons. |
| CH₃ (at C4) | ~2.4 | s | - | Typical chemical shift for a methyl group on an aromatic ring. Singlet due to no adjacent protons. |
| NH₂ (at C2) | ~5.5 - 6.5 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent. The amino group is electron-donating. |
| H-5 | ~7.6 | d | 8-9 | Doublet due to coupling with H-6. Deshielded by the aromatic ring current. |
| H-6 | ~7.2 | t | 7-8 | Triplet due to coupling with H-5 and H-7. |
| H-7 | ~7.5 | d | 7-8 | Doublet due to coupling with H-6. Influenced by the adjacent chloro group. |
Note: Predicted values are based on the analysis of similar substituted quinoline structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Chloro-4-methylquinolin-2-amine.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~158 | Significantly deshielded due to the direct attachment of the electronegative nitrogen of the amine and the ring nitrogen. |
| C-3 | ~110 | Shielded by the electron-donating amino group. |
| C-4 | ~148 | Deshielded due to the attachment of the methyl group and its position in the quinoline ring. |
| C-4a | ~149 | Quaternary carbon at the ring junction, deshielded. |
| C-5 | ~125 | Aromatic carbon. |
| C-6 | ~123 | Aromatic carbon. |
| C-7 | ~128 | Aromatic carbon, influenced by the adjacent chloro group. |
| C-8 | ~127 | Deshielded due to the attachment of the electronegative chlorine atom. |
| C-8a | ~140 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
| CH₃ (at C4) | ~18 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Note: Predicted values are based on the analysis of similar substituted quinoline structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
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Sample Preparation: Dissolve 5-10 mg of 8-Chloro-4-methylquinolin-2-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2] Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans to achieve an adequate signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) enhancement of signal intensity.[3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[3]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.[2] Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Predicted IR Absorption Bands
The IR spectrum of 8-Chloro-4-methylquinolin-2-amine will display characteristic absorption bands corresponding to its various functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for 8-Chloro-4-methylquinolin-2-amine.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amine) | 3400-3250 | Medium, Sharp (two bands for primary amine) | Asymmetric and Symmetric Stretching |
| C-H (Aromatic) | 3100-3000 | Medium to Weak | Stretching |
| C-H (Methyl) | 2975-2850 | Medium to Weak | Stretching |
| C=N (Quinoline) | 1630-1580 | Medium to Strong | Stretching |
| C=C (Aromatic) | 1600-1450 | Medium to Strong | Stretching |
| N-H (Amine) | 1650-1580 | Medium | Bending (Scissoring) |
| C-N (Aromatic Amine) | 1335-1250 | Strong | Stretching |
| C-Cl (Aryl Halide) | 1100-1000 | Strong | Stretching |
The presence of two distinct N-H stretching bands is a clear indicator of the primary amine group.[4][5] The strong C-N stretching band for the aromatic amine and the C-Cl stretching band are also key diagnostic features.[4]
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[2]
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.[6]
Predicted Mass Spectrum
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Molecular Ion (M⁺): The nominal molecular weight of 8-Chloro-4-methylquinolin-2-amine (C₁₀H₉ClN₂) is approximately 192.65 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 192.
-
Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion peak will be accompanied by an M+2 peak at m/z 194, with an intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl isotopes), which is a characteristic signature for a monochlorinated compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of small neutral molecules and radicals.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 8-Chloro-4-methylquinolin-2-amine.
| m/z | Proposed Fragment | Rationale |
| 192/194 | [M]⁺ | Molecular ion |
| 177/179 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 157 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 129 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
Visualizing Fragmentation
The predicted fragmentation pathway can be visualized to better understand the relationships between the observed ions.
Caption: Predicted major fragmentation pathways for 8-Chloro-4-methylquinolin-2-amine in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic properties of 8-Chloro-4-methylquinolin-2-amine. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule, facilitating its application in various scientific endeavors. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic data.
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